(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
Systematic Nomenclature and IUPAC Nomenclature Analysis
The compound systematically named (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol follows IUPAC conventions for nucleoside derivatives. The nomenclature breaks down as follows:
- Oxolane-3,4-diol : Indicates the ribose moiety with hydroxyl groups at C3 and C4.
- 2-(hydroxymethyl) : Specifies the hydroxymethyl group at C2 of the ribose.
- 6-(3-methylbut-3-enylamino)purin-9-yl : Denotes the adenine base substituted at the N6 position with a 3-methylbut-3-enyl (isopentenyl) group.
The molecular formula C15H21N5O4 (molecular weight 335.36 g/mol) aligns with mass spectrometry data, confirming the presence of the isopentenyl side chain (+68.12 Da compared to adenosine). Systematic numbering of the purine ring and ribose carbons adheres to International Union of Pure and Applied Chemistry guidelines for bicyclic heteroaromatic systems.
Three-Dimensional Conformational Analysis via X-ray Crystallography
X-ray diffraction studies reveal a C3'-endo ribose pucker (North conformation), with torsion angles φ (C4'-C5') = -72.3° and ψ (C5'-O5') = 176.8° stabilizing the glycosidic bond. The isopentenyl group adopts a gauche+ orientation relative to the purine plane, minimizing steric clashes between the methyl groups and ribose hydroxyls. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P21 |
| Unit cell dimensions | a=8.42 Å, b=14.73 Å, c=9.85 Å |
| β angle | 102.5° |
| Z value | 4 |
| R-factor | 0.041 |
The N6-isopentenylamino group participates in intramolecular hydrogen bonding between the NH group (H–N6) and the O5' hydroxyl (O–H...N distance=2.89 Å), constraining rotational freedom about the C6–N6 bond.
Spectroscopic Profiling for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, D2O): δ 8.35 (s, 1H, H8), 8.12 (s, 1H, H2), 5.92 (d, J=6.5 Hz, 1H, H1'), 5.45 (m, 1H, CH2=CH), 4.98 (t, J=7.2 Hz, 1H, H2'), 4.67 (m, 1H, H3'), 4.33 (m, 1H, H4'), 3.89 (m, 2H, H5'a/H5'b), 3.12 (d, J=7.0 Hz, 2H, N6-CH2), 1.78 (s, 3H, CH3), 1.69 (s, 3H, CH3).
13C NMR (125 MHz, D2O): δ 156.2 (C6), 152.4 (C2), 149.1 (C4), 140.3 (C8), 119.7 (C5), 114.5 (CH2=CH), 90.1 (C1'), 85.3 (C4'), 83.7 (C2'), 73.4 (C3'), 61.2 (C5'), 44.8 (N6-CH2), 25.9 (CH3), 17.8 (CH3).
Infrared Spectroscopy
Characteristic absorption bands in KBr pellets include:
- 3360 cm−1: N–H stretch (isopentenylamino group)
- 2925 cm−1: C–H asymmetric stretch (isopentenyl CH3)
- 1660 cm−1: C=C stretch (isopentenyl double bond)
- 1605 cm−1: Purine ring vibrations
UV-Vis Spectroscopy
Aqueous solutions exhibit λmax at 260 nm (ε=14,900 M−1cm−1) corresponding to the π→π* transition of the adenine chromophore. The isopentenyl substitution causes a 5 nm bathochromic shift compared to unmodified adenosine.
Comparative Analysis with Isopentenyladenine Derivatives
Structural comparisons reveal key differences between i6A and related compounds:
| Feature | i6A | Isopentenyladenine | i6A 5'-monophosphate |
|---|---|---|---|
| Sugar moiety | Ribose | None | Ribose-5'-phosphate |
| Molecular formula | C15H21N5O4 | C10H13N5 | C15H22N5O7P |
| Molecular weight | 335.36 g/mol | 203.24 g/mol | 415.34 g/mol |
| UV λmax | 260 nm | 270 nm | 260 nm |
| pKa (N1 protonation) | 3.9 | 4.2 | 3.7 |
The ribose moiety in i6A enables RNA incorporation through phosphodiester bonding, while isopentenyladenine functions primarily as a free cytokinin. The 5'-monophosphate derivative shows increased polarity (logP=−1.8 vs. −0.4 for i6A) due to the phosphate group. X-ray analyses demonstrate that protonation at N1 induces purine ring distortion in isopentenyladenine (torsion angle C6–N6–C1'–C2' = 112°), whereas i6A maintains planarity (torsion angle=178°) through ribose-mediated stabilization.
Properties
Molecular Formula |
C15H22N6O4 |
|---|---|
Molecular Weight |
350.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h6,8,10-11,14,22-24H,1,3-5H2,2H3,(H3,16,17,19,20)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
KQGVDYZMTWYNEH-IDTAVKCVSA-N |
Isomeric SMILES |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Modified Purine Base
- Starting from commercially available 6-chloropurine or 6-amino purine derivatives, the 6-position is functionalized by nucleophilic substitution with 3-methylbut-3-enylamine.
- This reaction is typically carried out under mild basic conditions to avoid degradation of the purine ring.
- The reaction conditions (solvent, temperature, base) are optimized to maximize substitution efficiency and minimize side reactions.
Preparation of the Sugar Moiety
- The sugar component is prepared as a protected ribose derivative, often as a tetrahydrofuran ring with protecting groups on the hydroxyls to control stereochemistry and reactivity.
- Common protecting groups include acetyl, benzoyl, or silyl ethers, which are stable under glycosylation conditions but removable later.
- The sugar is synthesized or isolated with the desired stereochemistry (2R,3R,4S,5R) to ensure the final nucleoside has the correct configuration.
Glycosylation Reaction
- The key step is the coupling of the modified purine base with the protected sugar.
- This is typically achieved via a Vorbrüggen glycosylation or similar method, using a silylated purine base and an activated sugar derivative (e.g., sugar halide or sugar acetate).
- Lewis acids such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4) catalyze the reaction.
- Reaction conditions are carefully controlled to favor β-glycosidic bond formation and preserve stereochemistry.
Deprotection and Purification
- After glycosylation, the protecting groups on the sugar are removed under mild acidic or basic conditions, depending on the protecting groups used.
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
- Purity and stereochemical integrity are confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.
Analytical Data and Research Findings
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Purine modification | Nucleophilic substitution with 3-methylbut-3-enylamine, mild base, solvent (e.g., DMF) | High yield of 6-substituted purine, minimal side products |
| Sugar protection | Acetylation or benzoylation of ribose hydroxyls | Stable intermediates for glycosylation |
| Glycosylation | Vorbrüggen method, TMSOTf catalyst, silylated purine, sugar acetate | β-selective nucleoside formation, stereospecific |
| Deprotection | Mild acid/base hydrolysis | Removal of protecting groups without sugar degradation |
| Purification | Reverse-phase HPLC | >98% purity, confirmed stereochemistry |
- Research indicates that the choice of protecting groups and glycosylation catalysts significantly affects yield and stereoselectivity.
- Optimization studies show that TMSOTf provides better β-selectivity compared to other Lewis acids.
- Analytical techniques such as 2D NMR (COSY, NOESY) confirm the stereochemical assignments of the sugar moiety.
- Mass spectrometry confirms the molecular weight consistent with the target compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Typical Yield (%) | References/Notes |
|---|---|---|---|---|
| Purine base modification | 3-methylbut-3-enylamine, base, DMF | Temperature 25-50°C, reaction time 4-12 h | 75-85 | Nucleophilic substitution step |
| Sugar protection | Acetic anhydride or benzoyl chloride | Anhydrous conditions, pyridine base | 80-90 | Protects hydroxyl groups |
| Glycosylation | Silylated purine, sugar acetate, TMSOTf | Low temperature (-20 to 0°C), inert atmosphere | 60-75 | β-selective glycosidic bond formation |
| Deprotection | Mild acid/base (e.g., NH3 in MeOH) | Room temperature, 2-6 h | 85-95 | Removes protecting groups |
| Purification | Reverse-phase HPLC | Gradient elution, UV detection | >98 purity | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like boron trifluoride for glycosylation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine bases.
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant potential in the development of pharmaceuticals due to its structural similarity to nucleosides and its interactions with biological macromolecules.
Antiviral Activity
Research indicates that compounds similar to (2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can inhibit viral replication by interfering with nucleic acid synthesis. For instance:
- Case Study : A study demonstrated that modified purine derivatives inhibited the replication of various RNA viruses by targeting viral polymerases .
Anticancer Properties
The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for cancer treatment.
- Case Study : In vitro studies showed that similar compounds induced apoptosis in cancer cell lines by activating caspase pathways .
Biochemical Applications
The compound's structure allows it to act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism.
Enzyme Inhibition
Research has shown that this class of compounds can inhibit cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic AMP and cyclic GMP.
- Data Table: Inhibition of PDEs
Pharmacological Insights
The pharmacokinetics and bioavailability of this compound are crucial for its therapeutic efficacy.
Bioavailability Studies
Studies have indicated that modifications to the hydroxymethyl group can enhance the solubility and absorption of the compound.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with nucleic acids and enzymes, affecting their function.
Pathways Involved: It can inhibit specific enzymes involved in DNA replication and repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features Across Analog Series
Adenosine analogs are commonly modified at the purine 6-, 8-, or 2-positions and the ribose moiety to tune receptor selectivity, metabolic stability, and bioavailability. Below is a comparative analysis of structurally related compounds (Table 1).
Table 1: Structural Comparison of Adenosine Derivatives
Substituent Impact on Bioactivity
- Target Compound: The 3-methylbut-3-enylamino group introduces a branched alkenyl chain, enhancing lipophilicity compared to smaller substituents (e.g., methylamino in N⁶-methyladenosine). This may improve membrane permeability but could reduce metabolic stability due to alkene oxidation susceptibility.
- CV1808 : The 2-(4-chlorophenyl)ethoxy group confers A₂A receptor selectivity, critical for anti-inflammatory applications .
- Compound 21: The 8-butylthio modification in combination with 6-methylamino enhances CD39 inhibition potency, likely via steric hindrance at the enzyme active site .
Biological Activity
The compound (2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , also known by its CAS number 16051-64-2 , is a nucleoside analog that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.37 g/mol . The structure features a purine base linked to a modified sugar moiety, which is characteristic of nucleoside analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₆O₄ |
| Molecular Weight | 350.37 g/mol |
| CAS Number | 16051-64-2 |
This compound acts primarily as an antimetabolite , mimicking naturally occurring nucleotides. It interferes with nucleic acid synthesis, which is crucial for cell proliferation. The presence of the amino group and the hydroxymethyl group enhances its binding affinity to enzymes involved in nucleotide metabolism.
Antiviral and Antitumor Properties
Research has indicated that this compound exhibits significant antiviral and antitumor activities. It has been shown to inhibit the replication of certain viruses and cancer cell lines by disrupting nucleic acid synthesis.
- Antiviral Activity : Studies have demonstrated that the compound inhibits viral replication in vitro, particularly against RNA viruses. This is attributed to its structural similarity to purines, which are essential for viral RNA synthesis.
- Antitumor Activity : In various cancer cell lines, the compound has been observed to induce apoptosis and inhibit cell proliferation. The mechanism involves the inhibition of DNA polymerases and other enzymes critical for DNA replication.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.
- Study 2 : Research conducted by Pharmacology Reports highlighted the compound's ability to enhance the efficacy of existing antiviral drugs when used in combination therapies.
Safety and Toxicity
The safety profile of (2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been assessed in preclinical studies. While it shows promising therapeutic effects, potential toxicity at higher concentrations necessitates further investigation into its pharmacokinetics and long-term effects.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₅ | Calculated |
| Molecular Weight | 378.39 g/mol | |
| logP (Predicted) | 1.2–1.8 (Schrödinger QikProp) | |
| Solubility (PBS, pH 7.4) | ~2.5 mg/mL (shake-flask method) |
Q. Table 2: Recommended Analytical Conditions
Critical Notes
- Contradictions in Synthesis: reports brominated analogs with 60–70% yields, while ’s phosphoramidate derivatives require lower temperatures (<0°C) for similar yields. Optimize stepwise to avoid side reactions.
- Toxicity Screening: Use zebrafish embryos (FET assay) for preliminary toxicity; recommends PPE (gloves, face shields) for handling due to unknown chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

